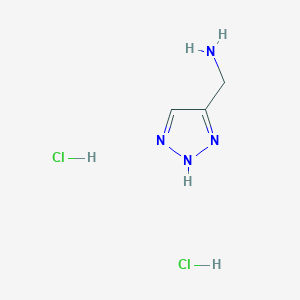

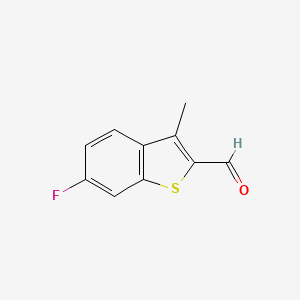

![molecular formula C16H21N3O4S2 B2493732 Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate CAS No. 1164457-52-6](/img/structure/B2493732.png)

Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds with thiophene and thiazolidine rings often involves multistep reactions, starting from simple precursors like dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, leading to more complex structures through cyclization, acylation, and substitution reactions (Žugelj et al., 2009). These methods showcase the versatility and complexity of synthesizing compounds within this class.

Molecular Structure Analysis

The molecular structures of compounds within this class, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its derivatives, have been determined through crystallographic methods, revealing detailed insights into their geometric configurations, hydrogen bonding patterns, and molecular conformations (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The reactivity and chemical transformations of these compounds often involve reactions with various reagents to introduce or modify functional groups, leading to a wide range of derivatives with diverse chemical properties. For instance, reactions with mercapto acetic acid in the presence of zinc chloride can lead to the formation of thiazolidin-thiophene derivatives with potential antimicrobial activity (Spoorthy et al., 2021).

科学的研究の応用

Chemical Synthesis and Transformation

Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate and its derivatives are utilized in chemical synthesis for creating complex molecules. For example, these compounds serve as intermediates in the synthesis of various heterocyclic compounds, demonstrating the importance of these chemicals in expanding the toolbox for organic synthesis and drug discovery. Studies have shown the transformation of related thiazole carboxylates into novel compounds with potential therapeutic applications, highlighting the versatility and utility of these molecules in chemical synthesis (Žugelj et al., 2009), (Spoorthy et al., 2021).

Antimicrobial and Antiproliferative Activities

Compounds derived from Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate have been studied for their antimicrobial and antiproliferative activities. Research indicates that these compounds exhibit significant activity against various bacterial and cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents. The structural modification of these compounds can lead to variations in their biological activity, which is crucial for the design of novel therapeutic agents (Ghorab et al., 2013).

Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis of derivatives of Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate has been explored, demonstrating its efficiency in reducing reaction times and improving yields. This method represents a significant advancement in synthetic chemistry, providing a faster and more energy-efficient route to synthesize complex molecules (Rábarová et al., 2004).

Novel Drug Candidates

Several studies have focused on developing novel drug candidates from Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate derivatives. These efforts aim to explore the therapeutic potential of these compounds in treating various diseases, highlighting the significance of this chemical class in the pharmaceutical industry. The exploration of these compounds' pharmacological properties could lead to the discovery of new medicines with improved efficacy and safety profiles (Yavari et al., 2002).

特性

IUPAC Name |

ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-6-23-15(22)12-8(2)9(3)24-13(12)18-11(20)7-10-14(21)19(5)16(17-4)25-10/h10H,6-7H2,1-5H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMWZJMIANAXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)N(C(=NC)S2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)